2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione
Overview
Description
2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione is a useful research compound. Its molecular formula is C15H9BrFNO2 and its molecular weight is 334.14 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- A study by Qiu et al. (2009) presents a practical synthesis method for 2-Fluoro-4-bromobiphenyl, a compound that shares some structural similarities with "2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione." This synthesis could be relevant due to the shared bromo- and fluoro- substituents which are key in chemical synthesis and modification of organic compounds (Qiu et al., 2009).
Potential Applications in Drug Development
- Lurasidone, an atypical antipsychotic drug, features a complex molecular structure that includes an isoindole moiety, similar to the one in "this compound." Understanding the pharmacological profile of such compounds can shed light on potential applications in treating psychiatric disorders (Pompili et al., 2018).
Chemosensors and Fluorescent Applications
- Roy (2021) discusses the use of 4-Methyl-2,6-diformylphenol-based compounds as chemosensors, highlighting the potential for similar compounds, possibly including "this compound," to serve as sensitive and selective sensors for various analytes (Roy, 2021).
Cycloaddition Reactions in Organic Synthesis
- Rossi et al. (2017) review the use of vinylindoles in cycloaddition reactions, emphasizing the versatility of indole derivatives in constructing complex organic molecules, which could be relevant for synthesizing or modifying compounds like "this compound" (Rossi et al., 2017).
Herbicide and Environmental Impact
- Carles et al. (2017) review the efficiency, effects, and fate of the mesotrione herbicide in the environment, providing insights into how structurally complex compounds behave in agricultural settings and their environmental impact, which could be relevant for understanding the environmental implications of similar compounds (Carles et al., 2017).
Mechanism of Action
Target of Action
The primary targets of 2-[(4-Bromo-2-fluorophenyl)methyl]isoindole-1,3-dione are the dopamine receptors , specifically the D2 and D3 receptors . These receptors play a crucial role in the nervous system, influencing mood, reward, and motor control .
Mode of Action
The compound interacts with its targets by binding to the dopamine receptors, particularly at their allosteric binding sites . This interaction can modulate the activity of these receptors, leading to changes in the signaling pathways they control .
Biochemical Pathways
The compound’s interaction with dopamine receptors affects several biochemical pathways. For instance, it can modulate the dopamine receptor D3, suggesting a potential application as antipsychotic agents . Additionally, it has been suggested that the compound may inhibit β-amyloid protein aggregation, indicating a potential capacity in the treatment of Alzheimer’s disease .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its modulation of dopamine receptor activity. For example, one compound tested in a Parkinsonism mouse model was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that this compound could potentially have similar effects.
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the synthesis of isoindoline derivatives has been performed under solventless conditions, following green chemistry principles . .
Biochemical Analysis
Biochemical Properties
Isoindoline-1,3-dione derivatives, a family to which this compound belongs, have been tested in silico on the human dopamine receptor D2 to predict their affinities and some pharmacokinetic parameters . The in silico analysis suggests that these compounds have properties as ligands of the dopamine receptor D2, interacting with the main amino acid residues at its allosteric binding site .
Cellular Effects
Related isoindoline-1,3-dione derivatives have shown inhibitory effects on the viability of cancer cells
Molecular Mechanism
Related compounds have been shown to interact with the human dopamine receptor D2 . These interactions involve electrostatic interactions, hydrophobic interactions, and π–π interactions .
Properties
IUPAC Name |
2-[(4-bromo-2-fluorophenyl)methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9BrFNO2/c16-10-6-5-9(13(17)7-10)8-18-14(19)11-3-1-2-4-12(11)15(18)20/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYSNUBQOISARG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=C(C=C(C=C3)Br)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180171 | |
Record name | 2-[(4-Bromo-2-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-90-6 | |
Record name | 2-[(4-Bromo-2-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886761-90-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[(4-Bromo-2-fluorophenyl)methyl]-1H-isoindole-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101180171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-Isoindole-1,3(2H)-dione, 2-[(4-bromo-2-fluorophenyl)methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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